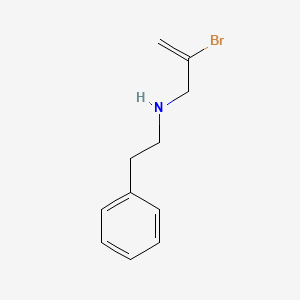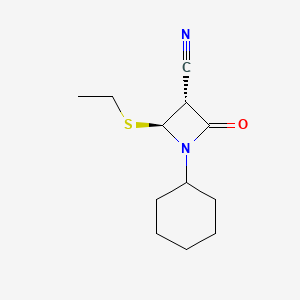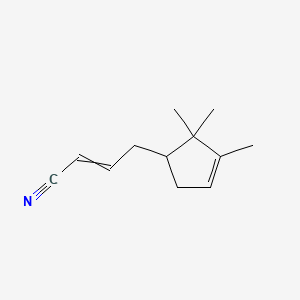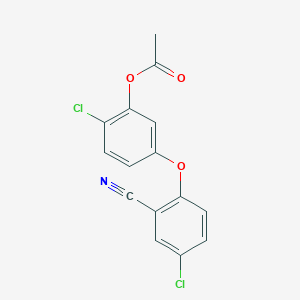
Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as FAAH, which plays a role in the metabolism of fatty acid amides. By inhibiting FAAH, the compound can modulate the levels of endocannabinoids and other bioactive lipids, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Known for its biological activity and potential as a drug scaffold.
2,7-diazaspiro[4.5]decane: Studied for its pharmacological properties and applications in drug discovery.
2-oxa-7-azaspiro[4.4]nonane: Another spirocyclic compound with unique structural and biological properties.
Uniqueness
Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride stands out due to its specific spirocyclic structure, which imparts rigidity and three-dimensional complexity. This structural uniqueness makes it a valuable scaffold for drug development and other scientific research applications .
Eigenschaften
CAS-Nummer |
72017-34-6 |
|---|---|
Molekularformel |
C14H25ClN2O4 |
Molekulargewicht |
320.81 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl (6R)-6-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-11-6-4-5-7-14(11)10-16(13(18)20-14)12(17)19-9-8-15(2)3;/h11H,4-10H2,1-3H3;1H/t11-,14?;/m1./s1 |
InChI-Schlüssel |
BZEXNRUZLACPGP-JEVWNTBDSA-N |
Isomerische SMILES |
C[C@@H]1CCCCC12CN(C(=O)O2)C(=O)OCCN(C)C.Cl |
Kanonische SMILES |
CC1CCCCC12CN(C(=O)O2)C(=O)OCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)
![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)






![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
